Product packaging for 4-(4-Hexylcyclohexyl)phenol(Cat. No.:CAS No. 90525-36-3)

4-(4-Hexylcyclohexyl)phenol

Cat. No.: B13785966
CAS No.: 90525-36-3
M. Wt: 260.4 g/mol
InChI Key: RZSUDJKMAUVCDQ-UHFFFAOYSA-N
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Description

Contextual Significance of 4-(4-Hexylcyclohexyl)phenol in Contemporary Chemical Science

This compound is an organic compound that has drawn interest in various fields of chemical science, primarily due to its unique molecular structure. This structure, featuring a phenol (B47542) group, a cyclohexyl ring, and a hexyl chain, imparts a combination of rigidity and flexibility, as well as hydrophilic and hydrophobic characteristics. These attributes make it a valuable component in the synthesis of more complex molecules, particularly in the realm of liquid crystals and advanced polymers.

The compound's significance stems from its role as a key intermediate in the production of materials with specific optical and electronic properties. For instance, it is a precursor for certain liquid crystal displays (LCDs), where the molecular shape and polarity are crucial for the alignment of molecules in an electric field. The phenol group provides a reactive site for further chemical modifications, allowing for the fine-tuning of the final material's properties.

In the broader context of fine chemical manufacturing, this compound is an important building block. Its synthesis and derivatization are subjects of ongoing research, with a focus on improving efficiency and yield. The development of novel synthetic routes is driven by the demand for high-purity materials for technological applications.

Evolution of Research Trajectories for Alkylcyclohexyl Phenols

Research into alkylcyclohexyl phenols has evolved significantly over the years, driven by the expanding applications of these compounds. Initially, the focus was on the fundamental synthesis and characterization of simple alkylphenols. These early studies laid the groundwork for understanding the basic chemical properties and reaction mechanisms of this class of compounds.

As the demand for advanced materials grew, research shifted towards more complex structures, including those with cyclohexyl moieties. The introduction of the cyclohexyl ring was a key development, as it imparts specific conformational properties that are desirable in applications such as liquid crystals and certain polymers. The trajectory of research then moved towards the synthesis of specific isomers, such as the trans-isomer of 4-(4-alkylcyclohexyl)phenols, which is often preferred for its linear molecular shape.

More recently, research has focused on the development of efficient and selective catalytic methods for the synthesis of these compounds. quickcompany.in This includes the use of various catalysts to control the regioselectivity of the alkylation reaction, aiming to produce the desired para-substituted product with high purity. quickcompany.in The environmental impact of synthetic processes has also become a major consideration, leading to the exploration of greener catalytic systems.

The timeline below illustrates the general progression of research in this area:

Early Stage: Focus on the synthesis and basic properties of simple alkylphenols.

Mid-Stage: Development of methods to introduce cyclohexyl groups and control isomerism.

Contemporary Stage: Emphasis on catalytic efficiency, selectivity, and the synthesis of functional materials for specific applications, including liquid crystals and polymers. mdpi.comgoogle.com

Structural Features of this compound and their Influence on Research Focus

Key Structural Features and Their Influence:

Structural FeatureInfluence on Properties and Research Focus
Phenol Group The hydroxyl (-OH) group on the aromatic ring is a key functional group. It is a hydrogen bond donor and can be deprotonated to form a phenoxide, making it a nucleophile. This reactivity is exploited in the synthesis of esters and ethers, which are common modifications in the development of liquid crystals and polymers. The phenol group also influences the compound's polarity and solubility.
Cyclohexyl Ring The cyclohexane (B81311) ring provides rigidity and a defined three-dimensional structure. The trans configuration of the substituents on the ring is particularly important as it leads to a more linear and elongated molecular shape. This linearity is a critical factor for the formation of liquid crystalline phases. Research often focuses on synthetic methods that selectively produce the trans-isomer.
Hexyl Group The flexible hexyl chain contributes to the molecule's overall length and influences its van der Waals interactions. The length of the alkyl chain can be varied to fine-tune the melting point and clearing point of liquid crystal materials. The hydrophobic nature of the hexyl group also affects the solubility of the compound.

The combination of these structural elements results in a molecule with a unique balance of properties. The rigid core provided by the phenyl and cyclohexyl rings, combined with the flexible alkyl chain, is a classic design motif for calamitic (rod-shaped) liquid crystals. The reactive phenol group allows for the incorporation of this molecular scaffold into a wide variety of larger and more complex structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28O B13785966 4-(4-Hexylcyclohexyl)phenol CAS No. 90525-36-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90525-36-3

Molecular Formula

C18H28O

Molecular Weight

260.4 g/mol

IUPAC Name

4-(4-hexylcyclohexyl)phenol

InChI

InChI=1S/C18H28O/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19)14-12-17/h11-16,19H,2-10H2,1H3

InChI Key

RZSUDJKMAUVCDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 4 Hexylcyclohexyl Phenol

Established Synthetic Routes to 4-(4-Hexylcyclohexyl)phenol

Traditional synthesis of this compound relies on several well-documented chemical reactions. These methods, while effective, often involve multi-step processes and are foundational to understanding the compound's chemistry.

Alkylation-Based Strategies for Phenolic Ring Functionalization

Alkylation of a phenolic precursor is a primary strategy for introducing the cyclohexyl group. In a common approach, phenol (B47542) is reacted with a hexyl-substituted cyclohexanol (B46403) derivative under basic conditions. smolecule.com This reaction is a form of Friedel-Crafts alkylation. The use of acid catalysts, such as aluminum phenoxide, has been documented for the alkylation of phenol with olefins like cyclohexene (B86901). google.com The reaction temperature and catalyst choice are critical factors that influence the yield and the ratio of ortho to para isomers. unive.it Studies on the alkylation of phenol with cyclohexene have shown that the selectivity for the desired para-substituted product (4-cyclohexylphenol) is a key challenge, with the formation of ortho- and di-substituted phenols as common side products. unive.itunive.it

Grignard Reaction Pathways in Cyclohexane (B81311) Ring Construction

The Grignard reaction provides a powerful method for carbon-carbon bond formation and is instrumental in constructing the 4-hexylcyclohexyl moiety. wikipedia.org This pathway typically involves the reaction of a Grignard reagent, such as hexylmagnesium bromide, with a 4-phenoxycyclohexanone (B3107539) precursor. The hexyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexanone. pressbooks.pub A subsequent dehydration step yields the cyclohexene ring, which is then hydrogenated to the final cyclohexane structure. Alternatively, a Grignard reagent can be used to introduce the hexyl group onto a cyclohexane ring derivative. smolecule.com The reaction must be conducted under anhydrous conditions, as Grignard reagents are strong bases and will react with water. mnstate.edu

Direct Hydroxylation Approaches for Phenol Formation

Direct hydroxylation is a method to introduce the hydroxyl group onto a pre-formed 4-hexylcyclohexylbenzene ring. This transformation is a significant challenge in organic synthesis. Enzymatic hydroxylation, using monooxygenase enzymes like those found in the Toluene 4-monooxygenase (T4MO) system, represents a potential route. nih.gov These enzymes are known for their high regiospecificity in hydroxylating aromatic rings at the para position. nih.gov While direct chemical hydroxylation of unactivated benzene (B151609) rings is difficult, certain catalytic systems involving strong oxidants can achieve this, though selectivity can be an issue. The mechanism often involves the formation of an epoxide intermediate which then rearranges to the phenolic product. nih.gov

Hydroalkylation of Phenol Precursors

Hydroalkylation offers a more direct route by combining hydrogenation and alkylation in a single pot. In this approach, phenol is reacted directly with a cyclohexene precursor in the presence of a catalyst and a hydrogen source. chemicalbook.com For the synthesis of the parent compound, 4-cyclohexylphenol (B75765), phenol is hydroalkylated using a palladium catalyst in the presence of a molten salt like NaCl-AlCl3 under hydrogen pressure. chemicalbook.com Research has shown that this method can selectively produce 4-cyclohexylphenol from phenol at temperatures around 120°C. chemicalbook.com This strategy can be adapted for this compound by starting with 4-hexylphenol (B1211905) and reacting it with cyclohexene, or by using phenol and a hexyl-substituted cyclohexene. The mechanism involves the in-situ generation of the electrophilic cyclohexyl cation from cyclohexene, which then alkylates the phenol ring. pnnl.gov

Emerging and Sustainable Synthetic Protocols for this compound

Recent research has focused on developing more efficient and environmentally friendly synthetic methods. These emerging protocols often rely on advanced catalytic systems to improve selectivity, reduce waste, and operate under milder conditions.

Catalytic Systems in this compound Synthesis

The development of novel catalysts is at the forefront of modern organic synthesis. For the production of cyclohexylphenols, various catalytic systems have been investigated to improve the efficiency of alkylation and hydroalkylation reactions.

Zeolite Catalysts: Solid acid catalysts like zeolites, such as H-Mordenite and H-Beta, have been employed for the alkylation of phenol with cyclohexanol or cyclohexene. quickcompany.in These materials offer advantages over traditional liquid acid catalysts as they are reusable, non-corrosive, and can be tailored for high selectivity towards the para-isomer. The shape-selectivity of the zeolite pores can favor the formation of 4-cyclohexylphenol. quickcompany.in

Bifunctional Catalysts: For one-pot hydroalkylation reactions, bifunctional catalysts containing both metal and acid sites are particularly effective. A study on the synthesis of cyclohexylphenol utilized cobalt phosphide (B1233454) (Co2P) supported on various zeolites (e.g., Beta, mordenite). researchgate.net These catalysts facilitate both the hydrogenation of the phenol ring (or dehydration of cyclohexanol) and the subsequent alkylation step. The Co2P/Beta catalyst, in particular, showed high yield and selectivity for 4-cyclohexylphenol due to its three-dimensional microporosity and highly dispersed catalyst nanoparticles. researchgate.net

The table below summarizes findings for catalytic systems used in the synthesis of the related compound, 4-cyclohexylphenol, which provide a model for the synthesis of its hexyl-substituted derivative.

Catalyst SystemReactantsReaction TypeTemperatureYield of 4-CyclohexylphenolSelectivityReference
1% Pd-Al2O3 / NaCl-AlCl3Phenol, HydrogenHydroalkylation120°C31.9%Selective to para-isomer chemicalbook.com
H-Mordenite or H-BetaPhenol, Cyclohexanol/CyclohexeneAlkylation140-220°CNot specifiedSelective for 4-cyclohexylphenol quickcompany.in
Co2P/Beta ZeolitePhenolHydroalkylationNot specified43%56% researchgate.net
Amberlyst 36Phenol, CyclohexeneAlkylation358 K (85°C)Not specifiedHigh para-selectivity unive.it
AlCl3Phenol, CyclohexeneAlkylation288 K (15°C)Not specifiedHigh para-selectivity unive.it

Green Chemistry Principles in Synthesis Optimization

The synthesis of this compound and related alkylphenols is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inpaperpublications.org Key areas of focus include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

One approach to a greener synthesis of cyclohexylphenols involves a one-pot reaction utilizing phenol and isopropyl alcohol over a tandem catalytic system. rsc.org This method employs RANEY® Nickel and hierarchical Beta zeolite, achieving high conversion rates and selectivity for cyclohexylphenols at moderate temperatures. rsc.org The use of a solid acid catalyst like γ-Al2O3 in supercritical carbon dioxide (scCO2) as a reaction medium for the alkylation of phenol with cyclohexene or cyclohexanol also represents a significant advancement. psu.edu Supercritical CO2 is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture, reducing the need for traditional volatile organic solvents. psu.edu

The optimization of these synthetic routes often involves a careful selection of catalysts and reaction parameters to maximize atom economy and minimize waste. For instance, the traditional synthesis of phenol itself often involved multi-stage processes with significant by-product formation. paperpublications.org Modern methods, such as the Hock process, which uses cumene (B47948) as a starting material, have improved efficiency, but the principles of green chemistry continue to drive research towards even more sustainable alternatives. wikipedia.org The development of solid acid catalysts, for example, can replace corrosive and difficult-to-handle liquid acids like sulfuric acid, leading to safer and more environmentally friendly processes. paperpublications.orgrug.nl

The following table summarizes key aspects of green chemistry principles applied to the synthesis of related compounds:

Green Chemistry PrincipleApplication in Phenol/Alkylphenol SynthesisResearch Findings
Use of Renewable Feedstocks Investigating lignin-derived phenol as a sustainable alternative to fossil fuel-based sources. rsc.orgLignin is a complex polymer found in plant cell walls and represents a large, renewable source of aromatic compounds.
Catalysis Employing solid acid catalysts (e.g., zeolites, γ-Al2O3) to replace homogeneous catalysts. rsc.orgpsu.eduSolid catalysts are often more easily separated from the reaction mixture, are reusable, and can be less corrosive. rug.nl
Safer Solvents and Auxiliaries Utilizing supercritical carbon dioxide (scCO2) as a reaction medium. psu.eduscCO2 is a non-toxic and non-flammable solvent, offering a greener alternative to volatile organic compounds. psu.edu
Energy Efficiency Developing reactions that proceed at lower temperatures and pressures, potentially through microwave-assisted synthesis. paperpublications.orgMicrowave irradiation can lead to faster reaction times and reduced energy consumption compared to conventional heating methods. rasayanjournal.co.in
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. paperpublications.orgOne-pot synthesis and tandem reactions are strategies to improve atom economy by reducing the number of purification steps and minimizing waste. rsc.org

Functionalization and Derivatization Strategies for this compound

The hydroxyl group of this compound is a key site for functionalization, readily undergoing esterification and etherification reactions to produce a variety of derivatives with tailored properties. smolecule.com

Esterification involves the reaction of the phenolic hydroxyl group with a carboxylic acid or its derivative, such as an acid chloride or anhydride. rug.nllibretexts.org These reactions are typically catalyzed by an acid, like concentrated sulfuric acid, or can be facilitated by coupling agents. libretexts.org For instance, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a mild method suitable for sterically hindered phenols. organic-chemistry.org The synthesis of liquid crystalline compounds often involves the esterification of (4-trans-4'-n-alkylcyclohexyl)phenols with various benzoic acid derivatives. researchgate.netgoogle.com

Etherification , the formation of an ether linkage, is commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide. core.ac.uk This method has been used to prepare a range of liquid crystalline polyacetylene derivatives from (4-trans-4'-n-alkylcyclohexyl)phenols. core.ac.uk

The table below provides examples of esterification and etherification reactions involving similar phenolic compounds:

Reaction TypeReactantsCatalyst/ReagentProduct Type
Esterification 4-(trans-4-n-Alkylcyclohexyl)phenol, Carboxylic AcidAcid (e.g., H₂SO₄)Alkylcyclohexylphenyl Ester
Esterification 4-(trans-4-n-Pentylcyclohexyl)phenol, Tridec-12-ynoic AcidDEAD, TPP (Mitsunobu reaction)Ester with terminal alkyne
Etherification (4-trans-4'-n-Alkylcyclohexyl)phenol, 5-chloro-1-pentyneNa, KIAlkylcyclohexylphenyl Ether
Esterification 4-(p-Chlorophenyl)cyclohexanol, 4-n-C₅H₁₁C₆H₄COClPyridineEster

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. wikipedia.org This allows for the introduction of various functional groups onto the aromatic ring, typically at the ortho and para positions relative to the hydroxyl group. However, since the para position is already occupied by the hexylcyclohexyl group, substitution will primarily occur at the ortho positions.

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid, often in the presence of sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using elemental halogens or other halogenating agents.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

Direct C-H functionalization is an emerging and powerful tool in organic synthesis that allows for the formation of C-C and C-X (where X is a heteroatom) bonds by directly transforming a C-H bond, avoiding the need for pre-functionalized starting materials. For phenols, directed metalation is a common strategy. The hydroxyl group can act as a directing group, facilitating the deprotonation of a nearby C-H bond (typically ortho) by a strong base, such as an organolithium reagent. The resulting organometallic intermediate can then react with various electrophiles.

The O-carbamate group has been shown to be a particularly effective directing group for the ortho-lithiation of phenols, surpassing the directing ability of groups like methoxy (B1213986) and chloro. acs.org This strategy allows for the regioselective introduction of a wide range of substituents onto the aromatic ring.

The derivatization of this compound is crucial for tailoring its properties for specific applications, such as in liquid crystals, polymers, and analytical standards. For instance, the synthesis of liquid crystalline materials often involves the esterification of the phenol with mesogenic carboxylic acids to create molecules with the desired phase behavior. researchgate.netresearchgate.net

For analytical purposes, derivatization can be employed to enhance the detectability of the compound in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). For example, silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether can increase the volatility of the compound for GC analysis.

The synthesis of chiral derivatives of this compound is of significant interest, particularly in the fields of liquid crystals and medicinal chemistry. Introducing a chiral center into the molecule can induce the formation of chiral liquid crystal phases, such as the chiral nematic (cholesteric) phase. researchgate.netucl.ac.uk

One common strategy is to couple the phenol with a chiral building block, such as a derivative of a natural product like cholesterol or an amino acid. researchgate.netmdpi.com For example, dimesogenic compounds have been synthesized by linking a cholesterol moiety to 4-(trans-4-n-hexylcyclohexyl)benzoic acid through a flexible spacer. researchgate.net Similarly, chiral xanthone (B1684191) derivatives have been synthesized by coupling a carboxyxanthone with chiral amino esters. mdpi.com These synthetic strategies allow for the creation of a diverse library of chiral molecules with potentially unique and useful properties.

Advanced Spectroscopic and Structural Characterization of 4 4 Hexylcyclohexyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in various physical states. For a molecule like 4-(4-Hexylcyclohexyl)phenol, with its distinct aliphatic and aromatic regions, NMR provides critical data on the chemical environment of each nucleus, their connectivity, and spatial arrangements.

In solution, high-resolution ¹H and ¹³C NMR spectroscopy reveals the precise chemical structure of this compound. The spectrum is a composite of signals from the hexyl chain, the cyclohexane (B81311) ring, and the phenol (B47542) group.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and neighboring protons. The aromatic protons on the phenol ring typically appear as doublets in the downfield region (approx. 6.7-7.1 ppm). The phenolic hydroxyl proton gives a singlet whose chemical shift is concentration-dependent due to hydrogen bonding. The protons on the cyclohexane ring and the hexyl chain appear in the more crowded upfield region (approx. 0.8-2.5 ppm). The terminal methyl group of the hexyl chain is expected to show a characteristic triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum distinguishes each carbon atom based on its electronic environment. The aromatic carbons of the phenol ring resonate in the 115-155 ppm range, with the carbon atom bonded to the hydroxyl group being the most deshielded. The carbons of the cyclohexane and hexyl moieties appear in the aliphatic region (approx. 14-45 ppm).

Conformational analysis of the cyclohexane ring is a key aspect of liquid-state NMR studies. The chair conformation is the most stable, and the bulky 4-hexylphenyl group will preferentially occupy an equatorial position to minimize steric hindrance. The coupling constants (³JHH) between adjacent protons on the cyclohexane ring, which can be determined from the ¹H NMR spectrum, are crucial for confirming this conformational preference.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenol -OH4.5-5.5 (variable)-
Aromatic C-H (ortho to OH)6.75 (d)115.5
Aromatic C-H (meta to OH)7.05 (d)128.0
Aromatic C (ipso to Cyclohexyl)-135.0
Aromatic C (ipso to OH)-153.0
Cyclohexyl C1-H2.40 (tt)43.0
Cyclohexyl C2,6-H (ax, eq)1.20-1.90 (m)34.5
Cyclohexyl C3,5-H (ax, eq)1.20-1.90 (m)29.5
Cyclohexyl C4-H1.05 (m)37.0
Hexyl C1'-H₂1.25 (m)36.5
Hexyl C2'-H₂1.30 (m)29.0
Hexyl C3',4',5'-H₂1.30 (m)22.8, 31.9, 30.0
Hexyl C6'-H₃0.90 (t)14.1

Note: Predicted values are based on analogous structures and standard NMR principles. Actual values may vary depending on solvent and experimental conditions. d=doublet, t=triplet, tt=triplet of triplets, m=multiplet.

Solid-state NMR (SSNMR) is indispensable for studying the structure and dynamics of materials in non-solution states, such as the crystalline solid or the liquid crystalline (mesophase) state. nih.govresearchgate.net For compounds like this compound, which are precursors to liquid crystals, SSNMR provides insights into molecular packing, conformational ordering, and dynamics within these ordered phases.

Techniques like Magic-Angle Spinning (MAS) are used to average out anisotropic interactions, leading to higher resolution spectra. Cross-Polarization (CP) enhances the signal of low-abundance nuclei like ¹³C. By analyzing the chemical shift anisotropy and dipolar couplings, which are not averaged out as in solution, one can determine the orientation and order of different molecular segments, such as the alignment of the phenyl ring relative to the cyclohexane group within the liquid crystal director. nih.gov Temperature-dependent SSNMR studies can also track changes in molecular mobility and phase transitions. researchgate.net

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and mapping out the molecular structure by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY spectra would show cross-peaks connecting adjacent protons within the hexyl chain and throughout the cyclohexane ring, confirming their connectivity. It would also show correlations between the ortho and meta protons on the phenol ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning the crowded aliphatic regions of the ¹H and ¹³C spectra, definitively linking each proton signal to its corresponding carbon atom in the hexyl and cyclohexyl units.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (two or three bonds). This is crucial for establishing the connectivity between the different fragments of the molecule. For instance, HMBC can show a correlation between the cyclohexyl proton at the C1 position and the ipso-carbon of the phenyl ring, confirming the link between the two rings. libretexts.orgnih.gov

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These techniques detect protons that are close in space, regardless of whether they are connected through bonds. chemrxiv.org They are particularly useful for conformational analysis, for example, by showing through-space correlations between axial and equatorial protons on the cyclohexane ring or between protons on the cyclohexane ring and the hexyl chain, helping to define the molecule's three-dimensional structure in solution. chemrxiv.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, as well as to the molecule's symmetry and intermolecular environment.

The IR and Raman spectra of this compound provide a characteristic "fingerprint" based on its unique vibrational modes. Key functional groups give rise to predictable absorption or scattering bands.

O-H Stretch: The phenolic hydroxyl group gives rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadening is a direct result of intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹), while aliphatic C-H stretches from the cyclohexane and hexyl groups are observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretches: Aromatic ring stretching vibrations produce characteristic peaks in the 1450-1610 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenol C-O bond is typically observed in the 1200-1260 cm⁻¹ range.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
O-H StretchPhenol3200 - 3600Strong, BroadWeak
C-H StretchAromatic3010 - 3100MediumStrong
C-H StretchAliphatic (CH₂, CH₃)2850 - 2960StrongStrong
C=C StretchAromatic Ring1450 - 1610Medium-StrongStrong
C-H BendAliphatic (CH₂, CH₃)1375 - 1470MediumMedium
C-O StretchPhenol1200 - 1260StrongWeak
C-H Out-of-Plane BendAromatic (p-substituted)810 - 850StrongWeak

Vibrational spectroscopy is particularly powerful for studying the non-covalent interactions that govern the properties of condensed phases. The primary intermolecular interaction in this compound is hydrogen bonding involving the phenolic -OH group. utwente.nl

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to the strength and nature of hydrogen bonding. In dilute solutions with a non-polar solvent, a sharp band corresponding to "free" (non-hydrogen-bonded) -OH groups may be observed around 3600 cm⁻¹. As concentration increases, or in the solid state, this band shifts to lower frequencies (e.g., 3300 cm⁻¹) and becomes significantly broader, indicating the formation of strong intermolecular O-H···O hydrogen bonds. rsc.orgmdpi.comnih.gov By analyzing these spectral changes as a function of concentration, temperature, or solvent, detailed information about the thermodynamics and structure of these interactions can be obtained. utwente.nlrsc.org

X-ray Diffraction (XRD) for Crystalline and Mesophase Structure Determination

X-ray diffraction (XRD) is a pivotal analytical technique for elucidating the atomic and molecular structure of crystalline materials and the ordering in mesophases, such as those exhibited by derivatives of this compound. This method provides detailed information on lattice parameters, molecular packing, and the nature of positional and orientational order.

In the crystalline state, derivatives of this compound, like other organic molecules, arrange in a highly ordered, three-dimensional lattice. Single-crystal XRD can unambiguously determine the molecular conformation and the specifics of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. For instance, studies on analogous compounds have shown that bulky cycloalkyl groups can segregate from aromatic cores, leading to the formation of alternating planes rich in alicyclic and aromatic regions within the crystal structure whiterose.ac.uk. This segregation is a key factor influencing the subsequent mesophase behavior upon heating.

When heated, these materials can transition into liquid crystalline mesophases, which possess a degree of order intermediate between that of a crystalline solid and an isotropic liquid. XRD is crucial for identifying these phases and determining their structural characteristics. Small-angle X-ray scattering (SAXS) is particularly useful for measuring the layer spacings in smectic phases, which are characterized by a one-dimensional positional order. For example, in smectic A phases, the layer spacing is often found to be significantly larger when a cyclic end-group is present compared to linear unsubstituted materials whiterose.ac.uk. Wide-angle X-ray scattering (WAXS) provides information about the short-range positional order and the average distance between molecules.

The combination of XRD with computational methods, such as Density Functional Theory (DFT), can offer deeper insights into the structure and stability of different conformations and packing arrangements redalyc.org. Temperature-dependent XRD experiments allow for the detailed study of phase transitions, revealing changes in cell parameters and molecular arrangement as the material is heated or cooled mdpi.com. These studies are essential for understanding the structure-property relationships that govern the formation and stability of various mesophases in derivatives of this compound.

Hyphenated Chromatographic Techniques for Derivatized Species Analysis

Hyphenated chromatographic techniques are powerful analytical tools that combine the separation capabilities of chromatography with the identification power of spectroscopic methods. These techniques are indispensable for the analysis of complex mixtures and the characterization of derivatized species of this compound. The online coupling of a separation technique with a spectroscopic detector provides comprehensive qualitative and quantitative information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile and thermally stable compounds. For less volatile or polar derivatives of this compound, a derivatization step is often necessary to increase their volatility and thermal stability. GC-MS provides detailed structural information based on the mass spectra of the separated components, allowing for the identification of unknown impurities or reaction byproducts nih.govresearchgate.net. The fragmentation patterns observed in the mass spectrometer are unique to specific molecular structures and can be compared with spectral libraries for confident identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another crucial technique, particularly for compounds that are not amenable to GC analysis due to low volatility or thermal instability. LC-MS combines the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry researchgate.net. This is particularly useful for analyzing a wide range of derivatized species of this compound. Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information by inducing fragmentation of selected ions, which is invaluable for the structural elucidation of novel derivatives researchgate.net.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) offers the direct online coupling of HPLC with NMR spectroscopy. This technique provides unambiguous structural information of the separated compounds without the need for isolation. While less common than LC-MS due to lower sensitivity, LC-NMR is a powerful tool for the definitive identification of isomers and complex molecular architectures that may be challenging to distinguish by mass spectrometry alone.

Liquid Chromatography-Infrared Spectroscopy (LC-IR) couples HPLC with Fourier Transform Infrared (FTIR) spectroscopy. LC-IR is particularly useful for identifying functional groups present in the derivatized molecules nih.gov. The infrared spectrum provides a molecular fingerprint that can aid in the identification and characterization of different derivatives.

These hyphenated techniques provide a multi-faceted approach to the analysis of derivatized this compound, enabling comprehensive characterization of complex mixtures and the unambiguous identification of individual components.

Thermal Analysis for Phase Transition Behavior in Derivatives (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are fundamental for characterizing the phase transition behavior of materials, including the derivatives of this compound, which often exhibit liquid crystalline properties. Differential Scanning Calorimetry (DSC) is a primary tool in this field, providing quantitative information about the temperatures and enthalpies of phase transitions.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When a material undergoes a phase transition, such as melting from a solid to a liquid crystal or clearing from a liquid crystal to an isotropic liquid, there is an associated change in enthalpy that is detected by the instrument as a peak in the DSC thermogram. The temperature at which the peak maximum occurs corresponds to the phase transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.

For derivatives of this compound that exhibit liquid crystalline phases, a typical DSC heating scan would show endothermic peaks corresponding to the crystal-to-mesophase transition and the mesophase-to-isotropic liquid transition. Upon cooling, exothermic peaks corresponding to the reverse transitions are observed. The presence of multiple peaks can indicate the existence of several distinct mesophases.

The data obtained from DSC is crucial for constructing phase diagrams and understanding the thermodynamic stability of different phases. For example, the enthalpy of the nematic-isotropic (N-I) phase transition is a key parameter in characterizing the stability of the nematic phase arxiv.org. The width and shape of the transition peaks can also provide information about the purity of the sample and the nature of the transition (e.g., first-order or second-order).

In conjunction with other techniques, such as polarizing optical microscopy, DSC is used to definitively identify the types of mesophases present. The combination of transition temperatures and enthalpies from DSC with the optical textures observed under a microscope allows for a comprehensive characterization of the mesomorphic behavior of these materials.

Below is a table illustrating typical data that could be obtained from a DSC analysis of a hypothetical derivative of this compound exhibiting a nematic liquid crystal phase.

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Crystal to Nematic (Heating)85.288.565.3
Nematic to Isotropic (Heating)120.1121.41.2
Isotropic to Nematic (Cooling)120.8119.5-1.1
Nematic to Crystal (Cooling)65.762.1-58.9

This is a hypothetical data table for illustrative purposes.

Polarizing Optical Microscopy (POM) for Mesophase Texture and Morphology

Polarizing Optical Microscopy (POM) is an essential and widely used technique for the identification and characterization of liquid crystalline mesophases exhibited by derivatives of this compound. This method relies on the anisotropic nature of liquid crystals, which causes them to interact with polarized light in a characteristic manner, producing distinct optical textures.

When a thin film of a liquid crystalline material is placed between two crossed polarizers, the ordered arrangement of the molecules causes birefringence, meaning the refractive index depends on the polarization and propagation direction of light. This birefringence leads to the rotation of the plane of polarized light, allowing some light to pass through the second polarizer (analyzer) and reach the observer. The resulting image reveals a unique texture that is characteristic of the specific type of mesophase.

Different liquid crystal phases, such as nematic, smectic, and cholesteric, exhibit distinct and identifiable textures under POM. For example, the nematic phase is often characterized by schlieren or marbled textures researchgate.net. The schlieren texture features dark brushes or "threads" that correspond to topological defects in the molecular alignment. Smectic phases, which have a layered structure, can display focal conic or fan-like textures.

POM is typically used in conjunction with a hot stage to observe the changes in texture as a function of temperature. By heating and cooling the sample and observing the textural transformations, the phase transition temperatures can be determined and correlated with data from other techniques like Differential Scanning Calorimetry (DSC). This allows for the unambiguous identification of the sequence of mesophases and the temperature ranges over which they are stable.

The morphology of the mesophase, including the size and distribution of domains and the nature of defects, can also be studied using POM. This information is valuable for understanding the self-assembly properties of the material and how factors like surface interactions and cooling rates influence the final structure. The distinct optical textures observed with POM are a direct consequence of the supramolecular organization of the mesogens, making it a powerful tool for visualizing the structure of these fascinating materials beilstein-journals.org.

The table below summarizes some common liquid crystal phases and their characteristic textures observed under POM.

MesophaseCharacteristic Textures
NematicSchlieren, Marbled, Threaded
Smectic AFocal Conic, Fan-shaped, Homeotropic
Smectic CBroken Focal Conic, Schlieren
Cholesteric (Chiral Nematic)Planar, Focal Conic, Fingerprint

Computational and Theoretical Investigations of 4 4 Hexylcyclohexyl Phenol

Quantum Chemical Calculations (Density Functional Theory, Molecular Mechanics) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Molecular Mechanics (MM), are instrumental in understanding the electronic structure and energetics of 4-(4-Hexylcyclohexyl)phenol. DFT is a robust method for investigating the electronic properties of many-body systems, making it suitable for analyzing molecules of this complexity. wikipedia.org Molecular mechanics, while less computationally intensive, provides valuable information on molecular geometries and conformational energies.

These computational approaches allow for the prediction of various molecular properties, including optimized geometry, charge distribution, and spectroscopic characteristics. For instance, studies on structurally similar mesogenic molecules, such as 1-(4-hexylcyclohexyl)-4-isothiocyanatobenzene (6CHBT), have successfully employed DFT and MM to elucidate molecular properties and interpret experimental spectra. nih.gov

The conformational landscape of this compound is critical to its physical properties, particularly its ability to form ordered liquid crystalline phases. The molecule's structure is primarily defined by the stereochemistry of the 1,4-disubstituted cyclohexane (B81311) ring and the orientation of the hexyl chain.

Cis/Trans Isomerism: The substitution pattern on the cyclohexane ring can result in cis and trans isomers. Theoretical calculations consistently show that the trans isomer, where both the phenol (B47542) and hexyl groups are in equatorial positions, is the most energetically stable conformation. nih.gov This linearity is a crucial prerequisite for the formation of calamitic (rod-like) liquid crystal phases.

Chair Conformation: The cyclohexane ring itself adopts a chair conformation. Within the trans isomer, the diequatorial arrangement is significantly lower in energy than the diaxial conformation due to the avoidance of steric hindrance (1,3-diaxial interactions).

Calculations on the related compound 6CHBT confirmed that the trans isomer in the equatorial-equatorial conformation is the most stable, providing a strong model for this compound. nih.gov

Table 1: Calculated Relative Energies of this compound Isomers (Illustrative) Note: This table is illustrative, based on established principles and data from analogous compounds. Exact energy differences would require specific calculations for this molecule.

Isomer/ConformerCyclohexane SubstitutionRelative Energy (kJ/mol)Expected Stability
transEquatorial-Equatorial0 (Reference)Most Stable
cisEquatorial-Axial> 10Less Stable
transAxial-Axial> 20Least Stable

The electronic characteristics of this compound are largely dictated by the polar phenol group and the nonpolar alkylcyclohexyl tail.

Electrostatic Potential Analysis: Molecular Electrostatic Potential (MESP) maps are powerful tools for visualizing the charge distribution and predicting reactive sites. researchgate.netrsc.org For this compound, an MESP analysis would reveal:

A region of negative potential (electron-rich) around the oxygen atom of the hydroxyl group, corresponding to its lone pairs. This site is susceptible to electrophilic attack and is responsible for hydrogen bond accepting capabilities.

A region of positive potential (electron-poor) on the hydroxyl hydrogen, making it a hydrogen bond donor.

The aromatic ring would exhibit a region of negative potential above and below the plane due to the π-electron system.

The hexylcyclohexyl tail would be characterized by a near-neutral or slightly positive potential, confirming its nonpolar, hydrophobic nature.

Quantum chemical calculations can elucidate the reaction mechanisms involved in the synthesis and subsequent functionalization of this compound.

Synthesis: The most common synthesis route is the Friedel-Crafts alkylation of phenol with a cyclohexyl-containing agent. researchgate.net Computational methods can model this reaction by:

Calculating the structures and energies of reactants, intermediates (like carbocations or sigma complexes), and transition states.

Determining the activation energies for different pathways to predict regioselectivity (i.e., why the para-substituted product is favored over ortho or meta).

Investigating the role of the catalyst (e.g., Lewis or Brønsted acids) in facilitating the reaction. rsc.org

Functionalization: The phenol ring is amenable to further functionalization, such as electrophilic substitution. nih.govrsc.org DFT calculations can predict the most likely sites for reaction by analyzing the electron density and MESP. The hydroxyl group is an activating, ortho, para-directing group. Since the para position is already occupied, further substitutions would be directed to the ortho positions. Computational modeling can compare the transition state energies for attack at the different available positions to confirm this regioselectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgtaylorfrancis.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insight into the dynamic behavior of this compound, from the interactions of a few molecules to the collective behavior in a condensed phase.

The bulk properties of this compound are governed by the interplay of various intermolecular forces. saskoer.ca MD simulations are ideally suited to explore these interactions and the resulting self-assembly phenomena. rsc.org

Hydrogen Bonding: The hydroxyl group of the phenol moiety is a potent hydrogen bond donor and acceptor. This leads to strong, directional interactions, often resulting in the formation of dimers or extended chains in the condensed phase.

π-π Stacking: The aromatic phenol rings can interact through π-π stacking, where the electron clouds of adjacent rings attract each other. This interaction contributes to the parallel alignment of molecules.

Van der Waals Forces: The large, nonpolar hexylcyclohexyl tail gives rise to significant van der Waals (dispersion) forces. These interactions are crucial for the packing of the molecules and become dominant in the aggregation of the nonpolar segments of the molecule.

MD simulations can quantify the relative strengths of these interactions and predict how molecules will arrange themselves. For instance, simulations would likely show a tendency for the polar phenol heads to associate via hydrogen bonds, while the nonpolar tails align due to van der Waals forces, a hallmark of amphiphilic self-assembly.

Table 2: Key Intermolecular Interactions in this compound

Interaction TypeParticipating Molecular MoietyTypical Energy (kJ/mol)Influence on Self-Assembly
Hydrogen BondingPhenol (-OH) group15 - 40Promotes head-to-head or head-to-tail association, formation of dimers/chains.
π-π StackingPhenol ring5 - 20Favors parallel alignment of aromatic cores.
Van der Waals (Dispersion)Hexylcyclohexyl tail, entire moleculeVariable (increases with size)Drives packing efficiency and alignment of nonpolar tails.

The combination of a rigid aromatic core, a flexible alkyl tail, and strong directional interactions makes this compound a candidate for forming liquid crystal phases (mesophases). MD simulations can be used to model the transition from an isotropic liquid to an ordered mesophase.

By simulating a large ensemble of molecules at different temperatures, one can observe the spontaneous formation of ordered structures. Key parameters are calculated from the simulation trajectories to characterize these phases:

Orientational Order Parameter (S): This parameter measures the tendency of the long molecular axes to align along a common direction, known as the director. A value of S=0 corresponds to an isotropic liquid, while S=1 indicates perfect parallel alignment. The nematic phase is characterized by a high degree of orientational order but no positional order.

Positional Order: This describes the arrangement of molecules into layers or a lattice. Smectic phases, for example, exhibit one-dimensional positional order (layered structures) in addition to orientational order.

MD simulations can predict the phase transition temperatures (e.g., clearing point) and the stability ranges of different mesophases by monitoring these order parameters as a function of temperature. This provides a direct link between the molecular structure and the macroscopic liquid crystalline behavior.

Due to the absence of specific computational and theoretical research findings for this compound within the public domain and scientific literature accessible via search tools, the generation of a detailed article strictly adhering to the requested outline on "Solvation Dynamics and Transport Properties in Polymeric Systems" and "Structure-Property Relationship Studies from Theoretical Models" is not possible at this time.

Applications of 4 4 Hexylcyclohexyl Phenol in Advanced Materials Science

Liquid Crystalline Materials Development

The primary application of 4-(4-Hexylcyclohexyl)phenol is as a precursor or moiety in the synthesis of thermotropic liquid crystals. xhtechgroup.com These materials are essential for a wide range of electro-optical devices, most notably liquid crystal displays (LCDs). tcichemicals.com The inherent rigidity of the cyclohexyl-phenol core contributes to the formation of the ordered, fluid phases (mesophases) that define liquid crystals.

Design and Synthesis of Mesogenic Derivatives Incorporating the this compound Moiety

The synthesis of liquid crystalline materials often involves multi-step organic reactions where the this compound structure acts as a foundational core. The reactive hydroxyl (-OH) group on the phenol (B47542) ring is a key site for chemical modification, enabling the attachment of various other molecular fragments to create calamitic (rod-shaped) liquid crystal molecules. nih.gov

Common synthetic strategies include:

Esterification: The phenol group is reacted with carboxylic acids to form ester linkages. This is a widely used method to connect the core unit to other aromatic rings or chiral centers, thereby creating molecules with specific mesogenic and electro-optical properties. nih.gov For example, 4-(trans-4-n-alkylcyclohexyl)benzoates have been synthesized and linked to pyridyl units to create four-ring liquid crystals.

Etherification: The formation of ether bonds is another route to extend the molecular structure. This can involve reacting the phenol with alkyl halides to introduce different terminal chains.

Coupling Reactions: Advanced techniques like the Suzuki-Miyaura coupling can be employed to link the phenol-containing unit to other aromatic systems, such as biphenyl (B1667301) or terphenyl groups, to synthesize materials with high birefringence. mdpi.com

These synthetic pathways allow chemists to precisely engineer the final molecule's shape, polarity, and flexibility, which in turn dictates its liquid crystalline behavior.

Influence of this compound Derivatives on Mesophase Stability and Range

The incorporation of the this compound moiety significantly influences the thermal properties of liquid crystals, particularly the stability and temperature range of their mesophases (e.g., nematic, smectic). A broad and stable mesophase range is crucial for practical applications, ensuring the device can operate reliably across various environmental temperatures.

Research has shown that derivatives containing the cyclohexyl-phenyl structure can exhibit wide nematic or smectic phases. researchgate.net For instance, the synthesis of chiral 4-[(3-n-alkoxycarbonylpyridyl)-6-ethynyl]phenyl 4-(trans-4-n-alkylcyclohexyl)benzoate liquid crystals resulted in materials with a broad chiral smectic C (SmC*) phase. The combination of the rigid core and the flexible alkyl chains helps to suppress the melting point while maintaining a high clearing point (the temperature at which the material transitions to an isotropic liquid), thus widening the operational temperature range of the liquid crystal phase. researchgate.net

Table 1: Phase Transition Temperatures of a Liquid Crystal Derivative
Compound StructurePhase Transitions (°C)Mesophase Type
4'-(trans-4-Heptylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrileCr 55 N 178 INematic
4-(trans-4'-n-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT)Cr 12.5 N 49 INematic

Data interpretation: "Cr" denotes the crystalline solid phase, "N" the nematic phase, and "I" the isotropic liquid phase. The numbers represent the transition temperatures in degrees Celsius.

Electro-optical and Dielectric Properties of Liquid Crystal Systems

While the this compound core itself is largely non-polar, the derivatives synthesized from it exhibit a wide range of electro-optical and dielectric properties, which are primarily determined by the terminal polar groups attached during synthesis. ias.ac.in The cyclohexyl-phenyl unit provides a low-viscosity, high-birefringence framework. google.com

Key properties include:

Dielectric Anisotropy (Δε): This property determines how the liquid crystal molecules align in an electric field. By attaching a strongly polar group like a cyano (-CN) or isothiocyanato (-NCS) group to the molecular axis, derivatives can be made to have a large positive dielectric anisotropy. researchgate.netias.ac.in This is essential for applications like twisted nematic (TN) displays.

Optical Anisotropy (Birefringence, Δn): The difference between the extraordinary (ne) and ordinary (no) refractive indices is known as birefringence. The rigid, conjugated structure of mesogenic derivatives contributes to high birefringence, which is desirable for achieving high contrast and brightness in displays. nih.gov Liquid crystal mixtures formulated with these types of compounds can achieve high birefringence values, such as a Δn of 0.32. nih.gov

Threshold Voltage and Response Time: The voltage required to switch the liquid crystal molecules and the speed at which they switch are critical performance metrics. The low viscosity associated with the cyclohexyl moiety helps in achieving faster response times. google.com The dielectric anisotropy also plays a crucial role; materials with high Δε generally have lower threshold voltages. nih.gov

Table 2: Electro-Optical Properties of a Nematic Liquid Crystal Mixture (5005)
PropertyValueConditions
Dielectric Anisotropy (Δε)+6.3100 Hz
Birefringence (Δn)0.32633 nm
Clearing Temperature~120 °CN/A

Data sourced from a study on a frequency-tunable nematic mixture. nih.gov

Ferroelectric and Antiferroelectric Liquid Crystal Systems

Chiral derivatives synthesized from this compound can be used as components in ferroelectric liquid crystal (FLC) and antiferroelectric liquid crystal (AFLC) mixtures. cyberleninka.ruresearchgate.net These advanced materials possess spontaneous electrical polarization and are known for their exceptionally fast switching speeds, often in the microsecond range, which is orders of magnitude faster than conventional nematic liquid crystals. cyberleninka.ru

Inclusion in Nanocomposites for Enhanced Performance

Liquid crystals derived from this compound can serve as the host matrix for nanocomposites, where nanoparticles are dispersed throughout the liquid crystal medium to enhance its properties. aps.org The interaction between the nanoparticles and the liquid crystal molecules can lead to significant improvements in electro-optical performance.

Commonly used nanoparticles include:

Carbon Nanotubes (CNTs): Dispersing CNTs in a liquid crystal host can increase the dielectric anisotropy and electrical conductivity of the composite material. aps.org

Barium Titanate (BaTiO₃) Nanoparticles: These have been used to reduce the threshold voltage of the liquid crystal system.

Porous Carbon Nanoparticles: The addition of these nanoparticles has been shown to influence the dielectric permittivity of the host liquid crystal. researchgate.net

These enhancements can lead to devices with lower power consumption (due to reduced threshold voltage) and faster response times. researchgate.net The liquid crystal acts as an anisotropic fluid that helps to orient the nanoparticles, leading to new collective behaviors and functionalities. aps.org

Polymer Science and Engineering

Beyond its use in small-molecule liquid crystals, this compound and its derivatives are valuable in polymer science. They can be incorporated into polymer structures either as side-chain moieties or as the liquid crystalline component in polymer-dispersed systems.

One significant application is in the creation of polymer alignment layers for liquid crystal cells. nih.govmdpi.com For example, 4-(trans-4-alkylcyclohexyl)phenols have been chemically grafted onto a polystyrene backbone. nih.gov The resulting comb-like polymer, when coated as a thin film, can induce a stable and uniform vertical alignment of liquid crystal molecules. nih.gov This is a critical function for certain types of LCDs, such as those used in vertically aligned (VA) mode.

Another major area is in Polymer-Dispersed Liquid Crystal (PDLC) technology. mdpi.com In PDLC films, microdroplets of a liquid crystal material are dispersed within a solid polymer matrix. These films can be switched from an opaque, light-scattering state to a transparent state by applying an electric field. This technology is the basis for smart windows, privacy glass, and flexible displays. The liquid crystal component used in these systems can be formulated from derivatives of this compound, chosen for their broad nematic range and suitable electro-optical properties. mdpi.com

Utilization as Monomers for Polymer Synthesis

As a monomer, this compound offers a platform for creating a variety of polymers. The phenolic hydroxyl group is reactive and can participate in several polymerization reactions. For instance, it can be used in the synthesis of polyesters, polyethers, and epoxy resins. The presence of the bulky and aliphatic hexylcyclohexyl group imparts specific properties to the resulting polymer, such as increased hydrophobicity, improved solubility in organic solvents, and modified thermal characteristics.

Phenolic compounds, in general, are foundational to the synthesis of functional polymers. nih.gov They can be incorporated into polymer backbones by copolymerizing phenolic monomers. nih.gov The synthesis of polymers from substituted phenols is a well-established field, often utilizing oxidative polymerization methods with catalysts like peroxidases to create polymers with controlled structures and properties. mdpi.com This general principle applies to this compound, allowing it to act as a building block for advanced polymeric materials.

Development of Phenolic Polymers and Resins

Phenolic resins are a class of thermosetting polymers known for their high thermal stability, chemical resistance, and mechanical strength. Cyclohexylphenols are valuable intermediates in the manufacturing of these resins. rsc.org The incorporation of the this compound moiety into a phenolic resin can significantly alter the resin's properties. The nonpolar hexylcyclohexyl group can enhance the material's moisture resistance and dielectric properties, making it suitable for applications in electronics and coatings.

The synthesis of these specialized resins typically involves the reaction of the phenol with an aldehyde, such as formaldehyde, under acidic or basic conditions. The structure of the starting phenol directly influences the cross-linking density and the final properties of the cured resin. The bulky nature of the hexylcyclohexyl group can influence the packing of the polymer chains, leading to resins with lower shrinkage and improved dimensional stability.

Tailoring Polymer Properties through this compound Incorporation

The incorporation of this compound into a polymer matrix is a strategic approach to fine-tune the material's final characteristics. The balance between the rigid cyclohexyl-phenol core and the flexible hexyl tail is a key determinant of the polymer's physical properties.

Altering the length of the alkyl chain in similar (trans-4-alkylcyclohexyl)phenol structures has a direct impact on the phase behavior and transition temperatures of polymers that incorporate them. By introducing the hexylcyclohexyl group, researchers can modify a polymer's:

Thermal Stability: The rigid cyclic structure can increase the glass transition temperature (Tg) of the polymer, enhancing its performance at elevated temperatures.

Mechanical Properties: The bulky side group can affect chain mobility and intermolecular forces, influencing properties like tensile strength and flexibility.

Optical Properties: Analogous compounds are used as liquid crystal intermediates, indicating that its incorporation can influence the refractive index and birefringence of polymers, which is critical for optical applications. xhtechgroup.com

Solubility and Processability: The aliphatic group can improve the solubility of rigid polymers in common organic solvents, facilitating easier processing and fabrication of films or fibers.

This ability to modulate polymer properties through chemical design is a cornerstone of modern materials science, allowing for the creation of materials optimized for specific, high-performance applications. rsc.org

Fabrication of Functional Polymeric Materials

The unique properties imparted by this compound enable its use in the fabrication of various functional polymeric materials. A primary application for this class of compounds is in the production of liquid crystal monomers. xhtechgroup.com The rod-like shape of the molecule is conducive to the formation of ordered liquid crystalline phases, which are essential for display technologies.

Furthermore, polymers derived from or containing this monomer are explored for use in:

High-Frequency Electronics: Materials with low dielectric constants and low moisture absorption are required for printed circuit boards and other electronic components. The hydrophobic nature of the hexylcyclohexyl group contributes to these desirable properties.

Advanced Coatings: Resins incorporating this phenol can exhibit excellent chemical resistance and durability, making them suitable for protective coatings in demanding environments.

Specialty Adhesives: The tailored thermal and mechanical properties can be leveraged to create high-performance adhesives for aerospace and automotive applications.

Supramolecular Chemistry and Self-Assembly

Beyond its role in covalent polymer chemistry, this compound is an excellent candidate for building complex structures through non-covalent interactions, a field known as supramolecular chemistry. The phenol group is a key player in this context, capable of forming strong and directional hydrogen bonds.

Hydrogen-Bonded Supramolecular Architectures

Hydrogen bonding is a powerful tool for constructing well-defined supramolecular architectures from molecular building blocks. rsc.org The phenol group of this compound can act as both a hydrogen bond donor (from the -OH group) and an acceptor (at the oxygen atom). This allows it to interact with itself or with other complementary molecules to form ordered assemblies.

These interactions can lead to the formation of various structures, such as:

Dimers and Oligomers: Molecules can link together in small, discrete clusters.

Chains or "Catemers": Molecules can assemble in a head-to-tail fashion to form one-dimensional polymeric chains. nih.gov

2D Networks: Through multiple hydrogen bonding interactions, extended two-dimensional sheets can be formed. nih.gov

The formation of these architectures is driven by the specificity and directionality of the hydrogen bond, which allows for a high degree of control over the resulting structure. researchgate.nettue.nl

Directed Self-Assembly of this compound Derivatives

Directed self-assembly involves guiding molecules to form specific, predetermined structures. By chemically modifying this compound, its self-assembly behavior can be precisely controlled. For example, attaching other functional groups can introduce new non-covalent interactions (e.g., π-π stacking, van der Waals forces) that work in concert with hydrogen bonding to create more complex architectures.

The self-assembly process is influenced by a combination of intermolecular forces, including hydrogen bonding and hydrophobic interactions from the fullerene core. nih.gov Similarly, for this compound, the interplay between the hydrogen-bonding phenol group and the hydrophobic hexylcyclohexyl tail is crucial. In solution or on a surface, these competing interactions can drive the molecules to form organized structures like micelles, vesicles, or ordered monolayers. This bottom-up approach is a key strategy for fabricating nanoscale materials with novel electronic, optical, or biological functions.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies

The conventional synthesis of 4-(4-Hexylcyclohexyl)phenol and related alkylcyclohexylphenols often involves multi-step processes that can be resource-intensive. Future research is increasingly directed towards the development of more elegant and efficient synthetic strategies. A key area of exploration is the use of "one-pot" synthesis techniques, which aim to combine multiple reaction steps into a single, continuous process. This approach, which has been successfully applied to similar liquid crystal structures like 4-alkyl-4'-cyanobiphenyls, significantly reduces waste, reaction time, and the need for purification of intermediates. rochester.eduaps.org

Furthermore, the catalytic systems employed in the synthesis are a major focus. Traditional methods often rely on homogeneous acid catalysts, which can be corrosive and difficult to separate from the reaction mixture. nih.gov Research is now exploring the use of heterogeneous catalysts, such as zeolites and functionalized mesoporous materials. nih.govwikipedia.org These solid catalysts offer advantages in terms of reusability, reduced environmental impact, and improved selectivity for the desired para-substituted product, which is crucial for achieving the desired liquid crystalline properties. The development of tandem catalytic systems, where multiple catalytic transformations occur in a single reactor, also presents a promising avenue for streamlining the synthesis of cyclohexylphenols. wikipedia.org

Synthetic Approach Key Features Potential Advantages
One-Pot SynthesisMultiple reaction steps in a single vessel.Reduced waste, shorter reaction times, cost-effective.
Heterogeneous CatalysisUse of solid catalysts (e.g., zeolites).Catalyst reusability, easier product separation, environmentally friendly.
Tandem CatalysisSequential catalytic reactions in one pot.Increased efficiency, simplified process.

Advanced Functionalization for Tailored Properties

The inherent properties of this compound can be precisely tuned through advanced functionalization strategies. The phenolic hydroxyl group serves as a versatile handle for introducing a wide array of functional moieties, thereby altering the molecule's electronic, optical, and self-assembly characteristics. Future research will focus on synthesizing novel derivatives to meet the demands of next-generation materials.

For instance, esterification or etherification of the phenol (B47542) group can lead to new families of liquid crystals with different mesophase behaviors and transition temperatures. mdpi.com The introduction of chiral centers can induce helical superstructures, leading to cholesteric liquid crystals with unique optical properties. Furthermore, the incorporation of photoswitchable units, such as azobenzenes, could allow for the dynamic, light-controlled modulation of the material's properties. The systematic study of how different terminal groups and linkages affect the phase behavior and physical properties of the resulting molecules is a critical area of ongoing research. mdpi.com

Integration into Multifunctional Hybrid Materials

The integration of this compound and its derivatives into multifunctional hybrid materials is a rapidly emerging paradigm. These materials combine the unique properties of liquid crystals with those of other material classes, such as polymers or nanoparticles, to achieve synergistic functionalities. A prime example is the field of Polymer-Dispersed Liquid Crystals (PDLCs). arxiv.orgrsc.orgbohrium.com In PDLCs, microdroplets of a liquid crystal mixture, often containing components like this compound, are embedded within a solid polymer matrix. bohrium.com These composite films can be switched from an opaque, light-scattering state to a transparent state by applying an electric field.

Future research in this area will explore the creation of more sophisticated hybrid systems. This includes the development of PDLCs with enhanced electro-optical performance, such as lower operating voltages and faster switching times. rsc.org Additionally, the incorporation of functional nanoparticles (e.g., plasmonic nanoparticles, quantum dots) into liquid crystal matrices containing this compound could lead to materials with tunable optical filters, enhanced nonlinear optical responses, or novel sensing capabilities. The synthesis of liquid crystal-functionalized polymers, where the cyclohexylphenol moiety is covalently attached to a polymer backbone, represents another avenue for creating advanced materials with ordered structures and responsive behaviors.

Hybrid Material Type Components Key Functionality Emerging Applications
Polymer-Dispersed Liquid Crystals (PDLCs)Liquid Crystal Droplets in a Polymer MatrixElectrically switchable light scatteringSmart windows, privacy glass, flexible displays
Nanoparticle-Liquid Crystal CompositesNanoparticles dispersed in a Liquid Crystal HostTunable optical and electronic propertiesAdvanced optical filters, sensors, metamaterials
Liquid Crystal PolymersLiquid Crystalline units attached to a polymer backboneSelf-assembly into ordered structuresActuators, responsive coatings, data storage

Predictive Modeling and Machine Learning in Materials Design

The traditional process of discovering new materials with desired properties can be time-consuming and expensive. An emerging paradigm in materials science is the use of predictive modeling and machine learning to accelerate this process. rsc.orgtandfonline.com For a compound like this compound, these computational tools can be used to predict the properties of its hypothetical derivatives before they are synthesized in the lab.

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this approach. wikipedia.orgmdpi.comresearchgate.net These models establish a mathematical relationship between the molecular structure of a compound (encoded as a set of numerical descriptors) and a specific property of interest, such as the clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase). researchgate.net Machine learning algorithms, including random forests and neural networks, have proven to be highly effective at building accurate QSPR models for liquid crystals. researchgate.netyoutube.comacs.org These models can be trained on existing databases of liquid crystal properties to predict the behavior of new, unsynthesized molecules. researchgate.netyoutube.com This allows researchers to screen large virtual libraries of potential derivatives of this compound and prioritize the most promising candidates for synthesis.

Modeling Technique Description Application in Liquid Crystal Design
Quantitative Structure-Property Relationship (QSPR) Establishes a correlation between molecular descriptors and material properties.Predicting phase transition temperatures, dielectric anisotropy, and other key parameters.
Machine Learning (e.g., Random Forest, Neural Networks) Algorithms that learn from data to make predictions.Building highly accurate QSPR models, classifying liquid crystal phases from images.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time.Understanding self-assembly processes and the formation of different mesophases.
Density Functional Theory (DFT) Quantum mechanical modeling to calculate electronic structure.Predicting molecular properties like polarizability and dipole moments.

Sustainable and Eco-Friendly Approaches in Production and Application

In line with the global push towards green chemistry, a significant future research direction involves developing sustainable and eco-friendly approaches for the production and application of this compound and related materials. This encompasses the entire lifecycle of the material, from its synthesis to its end-of-life.

In terms of production, research is focused on minimizing the environmental impact of the synthesis process. This includes the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives, and the development of energy-efficient reaction conditions, such as microwave-assisted synthesis. rsc.orgtandfonline.comyoutube.com The principles of green chemistry, such as atom economy and waste minimization, are central to these efforts. tandfonline.comacs.org For example, developing bioprocesses for producing phenol, a key precursor, from renewable plant resources is an active area of research that could significantly reduce the carbon footprint of these materials.

Q & A

Q. Methodological Answer :

  • Melting point : Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .
  • Solubility : Conduct saturation experiments in solvents (e.g., methanol, DCM) at 25°C, followed by gravimetric analysis .
  • Density : Use a pycnometer or computational tools (e.g., molecular dynamics simulations) .
  • Structural confirmation : NMR (¹H/¹³C) and FT-IR to verify cyclohexyl and phenolic hydroxyl groups .

Advanced: What experimental strategies mitigate challenges in achieving high purity of this compound, and how does purity impact downstream applications?

Q. Methodological Answer :

  • Impurity removal : Employ preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) .
  • Impact of trace contaminants : Even 95% purity can skew biological assay results (e.g., false positives in enzyme inhibition studies). Validate purity via elemental analysis and mass spectrometry .
  • Storage : Store in amber vials under inert gas (argon) at –20°C to prevent oxidation .

Advanced: How does the structural conformation of this compound influence its mesogenic properties in liquid crystal applications?

Q. Methodological Answer :

  • Conformational analysis : Use X-ray crystallography (as in ) or DFT calculations to study the trans/cis configuration of the cyclohexyl ring .
  • Mesophase characterization : Polarized optical microscopy (POM) and DSC to identify nematic/smectic phases .
  • Structure-property link : The hexyl chain length enhances thermal stability, while the phenolic group enables hydrogen bonding with adjacent molecules .

Advanced: How should researchers address contradictory data in solubility or reactivity reported across studies?

Q. Methodological Answer :

  • Reproducibility checks : Repeat experiments under standardized conditions (e.g., solvent grade, temperature).
  • Analytical cross-validation : Compare results from multiple techniques (e.g., NMR, HPLC, UV-Vis) .
  • Contextual factors : Differences may arise from polymorphic forms (e.g., crystalline vs. amorphous) or residual solvents .

Advanced: What are the stability challenges of this compound under elevated temperatures, and how can degradation products be characterized?

Q. Methodological Answer :

  • Thermal stability : Conduct thermogravimetric analysis (TGA) up to 300°C to identify decomposition thresholds .
  • Degradation products : Use GC-MS or LC-QTOF to detect byproducts like cyclohexene derivatives or oxidized phenols .
  • Preventive measures : Avoid heating above 150°C and use antioxidant additives (e.g., BHT) in storage .

Advanced: What methodologies are employed to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?

Q. Methodological Answer :

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites .
  • Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK293) to assess therapeutic windows .

Advanced: How can researchers assess the environmental impact of this compound, focusing on aquatic toxicity?

Q. Methodological Answer :

  • Acute toxicity tests : Follow OECD Guidelines 202 (Daphnia magna immobilization test) .
  • Bioaccumulation potential : Calculate logP values (e.g., ~5.0 via HPLC) to predict partitioning in aquatic systems .
  • Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.